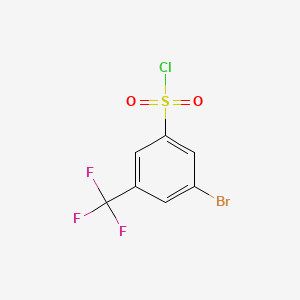

3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O2S/c8-5-1-4(7(10,11)12)2-6(3-5)15(9,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUJCZFWJSUTSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)Cl)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381030 | |

| Record name | 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-46-8 | |

| Record name | 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl Chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document details the prevailing synthetic strategies, with a focus on the modern Sandmeyer-type reaction, offering a safer and more efficient alternative to traditional methods. The guide delves into the mechanistic underpinnings of the synthesis, provides a detailed, step-by-step experimental protocol, and outlines the necessary purification and characterization techniques. This paper is intended for researchers, chemists, and professionals in the field of drug discovery and process development, offering them the requisite knowledge for the successful laboratory-scale synthesis of this important building block.

Introduction: The Significance of this compound

This compound is a valuable reagent in organic synthesis, primarily utilized as a precursor for the introduction of the 3-bromo-5-(trifluoromethyl)phenylsulfonyl moiety into target molecules. This functional group is of particular interest in medicinal chemistry and agrochemical research due to the unique properties conferred by the trifluoromethyl and bromo substituents. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and bioavailability of drug candidates, while the bromo group provides a handle for further functionalization, for instance, through cross-coupling reactions.[2] Consequently, a reliable and scalable synthesis of this sulfonyl chloride is of paramount importance.

Synthetic Strategies: From Traditional to Modern Approaches

The synthesis of aryl sulfonyl chlorides can be approached through several routes, including the chlorosulfonylation of aromatic compounds, the oxidation of thiols, and the Sandmeyer reaction of anilines. For the specific case of this compound, the Sandmeyer reaction, starting from the readily available 3-bromo-5-(trifluoromethyl)aniline, is the most direct and widely applicable method.

The Sandmeyer Reaction: A Classic Transformed

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group on an aromatic ring into a wide array of functionalities via a diazonium salt intermediate.[2] In the context of sulfonyl chloride synthesis, the reaction involves the diazotization of an aniline followed by a copper-catalyzed reaction with a source of sulfur dioxide.

Diazotization: The initial step is the conversion of the primary aromatic amine, 3-bromo-5-(trifluoromethyl)aniline, into the corresponding diazonium salt. This is typically achieved by treating the aniline with a source of nitrous acid, such as sodium nitrite, in the presence of a strong mineral acid like hydrochloric acid at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Sulfonylation: The diazonium salt is then introduced to a solution containing a copper catalyst (typically copper(I) or copper(II) chloride) and a source of sulfur dioxide. The copper catalyst facilitates the decomposition of the diazonium salt and the introduction of the sulfonyl chloride group.

Modern Advancements: The Use of SO₂ Surrogates

The use of gaseous sulfur dioxide in the traditional Sandmeyer reaction poses significant handling and safety challenges. To circumvent these issues, modern protocols have adopted the use of stable, solid SO₂ surrogates. One such surrogate is 1,4-bis(aza-2-azoniabicyclo[2.2.2]octan-1-yl)butane dichloride (DABSO), which releases sulfur dioxide in a controlled manner under the reaction conditions.[3][4][5] This approach not only enhances safety but also improves the reproducibility and scalability of the synthesis.[3][5]

The reaction with DABSO is typically carried out as a one-pot procedure where the aniline is subjected to in-situ diazotization using an alkyl nitrite, such as tert-butyl nitrite, in the presence of the copper catalyst and DABSO. This method avoids the isolation of the potentially explosive diazonium salt, further enhancing the safety of the process.[5]

Detailed Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, laboratory-scale protocol for the synthesis of this compound from 3-bromo-5-(trifluoromethyl)aniline using a modern Sandmeyer approach with DABSO as the SO₂ surrogate.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 3-Bromo-5-(trifluoromethyl)aniline | 240.02 | 2.40 g | 10.0 mmol | ≥97% |

| DABSO (SO₂ Surrogate) | 244.24 | 1.46 g | 6.0 mmol | N/A |

| Copper(II) Chloride (CuCl₂) | 134.45 | 67 mg | 0.5 mmol | ≥98% |

| tert-Butyl Nitrite | 103.12 | 1.24 mL | 11.0 mmol | 90% |

| Acetonitrile (anhydrous) | 41.05 | 50 mL | N/A | ≥99.8% |

| Hydrochloric Acid (37% aq.) | 36.46 | 1.64 mL | 20.0 mmol | 37% |

| Diethyl Ether | 74.12 | As needed | N/A | Laboratory Grade |

| Saturated Sodium Bicarbonate Solution | N/A | As needed | N/A | N/A |

| Brine | N/A | As needed | N/A | N/A |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | N/A | N/A |

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-(trifluoromethyl)aniline (2.40 g, 10.0 mmol), DABSO (1.46 g, 6.0 mmol), and copper(II) chloride (67 mg, 0.5 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen for 5-10 minutes.

-

Solvent Addition: Add anhydrous acetonitrile (50 mL) via syringe.

-

Acid Addition: Add 37% aqueous hydrochloric acid (1.64 mL, 20.0 mmol) dropwise to the stirred suspension at room temperature.

-

Diazotization: Slowly add tert-butyl nitrite (1.24 mL, 11.0 mmol) dropwise over 10-15 minutes. The reaction is exothermic, and a cooling bath may be necessary to maintain the temperature around 20-25 °C.

-

Reaction: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Molecular Formula | C₇H₃BrClF₃O₂S |

| Molecular Weight | 323.51 g/mol |

| Boiling Point | 217-218 °C (lit.) |

| Density | 1.835 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.5240 (lit.) |

Spectroscopic Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz): δ 8.25 (s, 1H), 8.15 (s, 1H), 8.05 (s, 1H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 145.2, 135.5, 133.0 (q, J = 34.3 Hz), 131.8, 128.5, 123.7 (q, J = 273.2 Hz), 123.0.

-

¹⁹F NMR (CDCl₃, 376 MHz): δ -63.2.

-

IR (neat, cm⁻¹): ν 1380 (S=O, asym), 1180 (S=O, sym), 1140 (C-F), 880 (C-H out of plane).

-

MS (EI): m/z 322/324/326 (M⁺), 287/289 (M⁺ - Cl).

Safety Considerations

-

3-Bromo-5-(trifluoromethyl)aniline: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

This compound: Causes severe skin burns and eye damage. Reacts with water, releasing toxic gases.

-

Copper(II) Chloride: Harmful if swallowed. Causes skin and serious eye irritation.

-

tert-Butyl Nitrite: Flammable liquid and vapor. Harmful if inhaled.

-

Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of this compound is a critical process for accessing a versatile building block in modern drug discovery and agrochemical development. The presented protocol, utilizing a modern Sandmeyer approach with a stable SO₂ surrogate, offers a safe, efficient, and reproducible method for the laboratory-scale preparation of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently synthesize this valuable intermediate for their research endeavors.

References

- 1. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (CAS: 351003-46-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride is a key organosulfur compound widely utilized as a versatile building block in medicinal chemistry and agrochemical synthesis. Its distinct trifluoromethyl and bromo substitutions on the benzene ring impart unique electronic properties and reactivity, making it an essential intermediate in the development of novel therapeutic agents and specialized chemicals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the preparation of biologically active sulfonamides. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to support researchers in their scientific endeavors.

Chemical and Physical Properties

This compound is a clear, colorless liquid at room temperature. It is sensitive to moisture and should be stored under an inert atmosphere.[1][2] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C7H3BrClF3O2S | [1] |

| Molecular Weight | 323.51 g/mol | [1] |

| Boiling Point | 217-218 °C | [1][2] |

| Density | 1.835 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.5240 | [1][2] |

| Flash Point | 150 °F (65.6 °C) | [1][3] |

| Storage Temperature | 2-8 °C | [1][2] |

Synthesis and Reactions

The primary route for the synthesis of this compound involves the Sandmeyer reaction, starting from 3-Bromo-5-(trifluoromethyl)aniline. This versatile reaction allows for the conversion of an aryl amine to an aryl halide or other functional groups via a diazonium salt intermediate.

Synthesis of 3-Bromo-5-(trifluoromethyl)aniline

The necessary starting material, 3-bromo-5-trifluoromethylaniline, can be prepared through a multi-step synthesis starting from 4-bromo-2-trifluorotoluidine, involving acetylation, nitration, deacetylation, deamination, and reduction steps.

Synthesis of this compound via Sandmeyer Reaction

The conversion of 3-Bromo-5-(trifluoromethyl)aniline to the corresponding sulfonyl chloride proceeds through the formation of a diazonium salt, followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.

Reaction with Amines to form Sulfonamides

A primary application of this compound is its reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocols

Synthesis of this compound

Materials:

-

3-Bromo-5-(trifluoromethyl)aniline

-

Sodium nitrite (NaNO2)

-

Concentrated hydrochloric acid (HCl)

-

Sulfur dioxide (SO2)

-

Copper(I) chloride (CuCl)

-

Glacial acetic acid

-

Ice

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

Procedure:

-

Diazotization: Dissolve 3-Bromo-5-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and glacial acetic acid. Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride to form a suspension. Cool this mixture in an ice bath.

-

Reaction: Slowly add the cold diazonium salt solution to the sulfur dioxide/copper(I) chloride suspension with vigorous stirring. Foaming will occur. Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up: Pour the reaction mixture into a large volume of ice water. The product will separate as an oil. Extract the aqueous mixture with diethyl ether.

-

Purification: Combine the ether extracts and wash with saturated aqueous sodium bicarbonate solution until the washings are neutral, then wash with water. Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Synthesis of N-substituted-3-bromo-5-(trifluoromethyl)benzenesulfonamide

Materials:

-

This compound

-

Primary or secondary amine (e.g., n-butylamine)

-

Pyridine or triethylamine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: Dissolve the amine and pyridine (or triethylamine) in anhydrous DCM in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve this compound in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be further purified by column chromatography or recrystallization.

Biological Significance and Applications

This compound is a crucial intermediate in the synthesis of a wide range of biologically active sulfonamides. These derivatives have shown promise as antibacterial and anticancer agents.[4][5]

Antibacterial Activity: Inhibition of Folic Acid Synthesis

Sulfonamides derived from this compound can act as antibacterial agents by inhibiting dihydropteroate synthetase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these sulfonamides competitively inhibit the enzyme, leading to a depletion of folic acid, which is essential for bacterial DNA synthesis and growth.

Anticancer Activity: Inhibition of Carbonic Anhydrase IX

Certain sulfonamides have demonstrated anticancer activity through the inhibition of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of tumors. CA IX is involved in regulating pH in the tumor microenvironment, which is crucial for tumor cell survival and proliferation. Inhibition of CA IX can disrupt this pH balance, leading to apoptosis of cancer cells.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[6] It is also combustible.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. It is sensitive to moisture and will react with water, so anhydrous conditions should be maintained during reactions.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of a diverse range of sulfonamides with significant potential in drug discovery and agrochemical development. Its synthesis via the Sandmeyer reaction from the corresponding aniline is a well-established route. The resulting sulfonamides have shown promising antibacterial and anticancer activities through mechanisms such as the inhibition of dihydropteroate synthetase and carbonic anhydrase IX, respectively. This guide provides essential technical information to facilitate the safe and effective use of this compound in research and development.

References

- 1. 3-Bromo-5-(trifluoromethyl)aniline | 54962-75-3 | FB64312 [biosynth.com]

- 2. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]

- 3. 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 351003-46-8,this compound | lookchem [lookchem.com]

- 5. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)benzenesulfonyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, a key building block in modern organic synthesis. The document details its chemical and physical properties, provides a step-by-step synthesis protocol, explores its reactivity, and discusses its applications, particularly in the pharmaceutical and agrochemical industries. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as in the broader chemical sciences.

Introduction

This compound, with CAS Number 351003-46-8, is a halogenated and trifluoromethylated aromatic sulfonyl chloride.[1] Its unique trifunctional nature, possessing a reactive sulfonyl chloride group, a bromine atom amenable to cross-coupling reactions, and an electron-withdrawing trifluoromethyl group, makes it a highly versatile reagent in organic synthesis. The trifluoromethyl group, in particular, is a privileged moiety in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide offers an in-depth exploration of this important chemical entity.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in a laboratory setting.

Physical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[2] It is characterized by its moisture sensitivity, a common trait for sulfonyl chlorides, necessitating handling under an inert atmosphere.[1]

| Property | Value | Reference |

| Molecular Formula | C₇H₃BrClF₃O₂S | [3] |

| Molecular Weight | 323.51 g/mol | [3] |

| Boiling Point | 217-218 °C (lit.) | [3] |

| Density | 1.835 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.5240 (lit.) | [3] |

| Flash Point | 150 °F (65.6 °C) | [3] |

Chemical Properties

The chemical reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[1] This high electrophilicity makes it an excellent reagent for the synthesis of sulfonamides and sulfonate esters. The presence of the electron-withdrawing trifluoromethyl group further enhances the reactivity of the sulfonyl chloride moiety. The bromine atom on the aromatic ring provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.

Synthesis

The most common and practical laboratory synthesis of this compound starts from the readily available 3-Bromo-5-(trifluoromethyl)aniline. The synthesis proceeds via a two-step, one-pot diazotization-sulfonation reaction, a well-established method for the preparation of arylsulfonyl chlorides.

Synthetic Workflow

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of a similar compound, m-trifluoromethylbenzenesulfonyl chloride, and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

3-Bromo-5-(trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Glacial Acetic Acid (AcOH)

-

Sulfur Dioxide (SO₂) gas

-

Copper(II) Chloride (CuCl₂)

-

Ice

-

Diethyl ether or Dichloromethane

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-Bromo-5-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the internal temperature below 5 °C.

-

Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sulfonation:

-

In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid. This is achieved by bubbling SO₂ gas through the acetic acid.

-

Add a catalytic amount of copper(II) chloride to the acetic acid/SO₂ solution and stir until a homogenous mixture is obtained.

-

Cool the diazonium salt solution from step 1 in an ice bath and slowly add it in portions to the acetic acid/SO₂/CuCl₂ mixture. Control the addition rate to maintain the reaction temperature below 30 °C. Foaming may occur and can be controlled with a few drops of ether.

-

-

Work-up and Purification:

-

Once the addition is complete, pour the reaction mixture into a large beaker containing crushed ice and water.

-

Extract the aqueous mixture with diethyl ether or dichloromethane.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the three protons on the benzene ring. The signals will likely appear as multiplets due to meta- and para-coupling.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The carbons attached to the bromine and sulfonyl chloride groups will also have distinct chemical shifts.

-

¹⁹F NMR: A single resonance is expected for the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the sulfonyl chloride group.

| Wavenumber (cm⁻¹) | Assignment |

| ~1380 | Asymmetric SO₂ stretch |

| ~1180 | Symmetric SO₂ stretch |

| ~580 | S-Cl stretch |

| ~1100-1300 | C-F stretches |

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 322, 324, and 326, reflecting the isotopic distribution of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). Key fragmentation patterns would likely involve the loss of Cl (M-35), SO₂ (M-64), and the entire SO₂Cl group (M-99), as well as cleavage of the C-Br and C-CF₃ bonds.

Reactivity and Synthetic Applications

As a highly electrophilic reagent, this compound is primarily used in the synthesis of sulfonamides and sulfonate esters.[1]

Synthesis of Sulfonamides

The reaction with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) readily affords the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry for the construction of a wide range of biologically active molecules.

References

In-Depth Technical Guide: 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, a key building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a robust experimental protocol for its synthesis, and explores its application in the development of bioactive molecules. A central focus is placed on its role in the synthesis of sulfonamides, a critical functional group in a wide array of therapeutic agents. The trifluoromethyl group imparts unique properties such as increased lipophilicity and metabolic stability, making this reagent particularly valuable for the design of novel drug candidates.[1][2]

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature. Its key quantitative properties are summarized in the table below, providing a ready reference for experimental design and execution.

| Property | Value | Reference |

| Molecular Formula | C₇H₃BrClF₃O₂S | [3] |

| Molecular Weight | 323.51 g/mol | [3] |

| CAS Number | 351003-46-8 | [3] |

| Appearance | Clear, colorless liquid | N/A |

| Boiling Point | 217-218 °C | N/A |

| Density | 1.835 g/mL at 25 °C | N/A |

| Refractive Index | 1.5240 at 20 °C | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved from its corresponding aniline precursor, 3-Bromo-5-(trifluoromethyl)aniline. This aniline is commercially available and can also be synthesized via a multi-step process starting from 4-bromo-2-trifluorotoluidine, involving acetylation, nitration, deacetylation, deamination, and reduction steps.[4]

A general and reliable method for the conversion of an arylamine to a sulfonyl chloride is via a Sandmeyer-type reaction. The following protocol is adapted from a well-established procedure for a structurally similar compound and can be applied to the synthesis of the title compound.

2.1. Synthesis of this compound from 3-Bromo-5-(trifluoromethyl)aniline

This procedure involves the diazotization of 3-Bromo-5-(trifluoromethyl)aniline followed by a sulfochlorination reaction.

Materials:

-

3-Bromo-5-(trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Glacial Acetic Acid

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Cuprous Chloride (CuCl)

-

Ether or Dichloromethane

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

Diazotization:

-

In a beaker equipped with a mechanical stirrer, dissolve 3-Bromo-5-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and glacial acetic acid.

-

Cool the mixture to -10 °C in a dry ice/ethanol bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below -5 °C.

-

After the addition is complete, stir the mixture for an additional 45 minutes at -10 °C to -5 °C to ensure complete formation of the diazonium salt.

-

-

Preparation of the Sulfochlorination Reagent:

-

In a separate large beaker, saturate glacial acetic acid with sulfur dioxide gas.

-

Add cuprous chloride to this solution and continue bubbling sulfur dioxide until the solution turns from a yellow-green suspension to a blue-green color.

-

-

Sulfochlorination Reaction:

-

Cool the sulfur dioxide/acetic acid/cuprous chloride mixture in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution in portions. Foaming will occur, which can be controlled by the addition of a few drops of ether. The temperature should be maintained below 30 °C during the addition.

-

-

Work-up and Purification:

-

After the addition is complete, pour the reaction mixture into ice water and stir until all the ice has melted.

-

Transfer the mixture to a separatory funnel. The product will separate as an oil.

-

Extract the aqueous layer with ether or dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until neutral, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation.

-

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethyl (CF₃) group is a highly valued substituent in modern drug design.[1] Its strong electron-withdrawing nature, metabolic stability, and ability to increase lipophilicity can significantly enhance the pharmacological profile of a drug candidate.[1] this compound serves as a key reagent for introducing the 3-bromo-5-(trifluoromethyl)phenylsulfonyl moiety into molecules. This is most commonly achieved through the formation of sulfonamides.

3.1. Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines readily forms sulfonamides.[5] This reaction, often a variation of the Hinsberg reaction, is a cornerstone of medicinal chemistry for creating diverse libraries of compounds for biological screening.[5] The sulfonamide functional group is a common feature in a wide range of pharmaceuticals, including antibiotics and enzyme inhibitors.[6]

Experimental Workflow: General Sulfonamide Synthesis

The following diagram illustrates a typical workflow for the synthesis of a sulfonamide library from this compound and a diverse set of amines.

Caption: General workflow for sulfonamide synthesis.

This workflow highlights the key steps from starting materials to the purified sulfonamide products, which can then be subjected to biological evaluation. The bromine atom on the aromatic ring also provides a handle for further chemical modifications, such as cross-coupling reactions, to further diversify the synthesized compounds.

Conclusion

This compound is a versatile and valuable reagent for researchers and professionals in the field of drug development. Its unique combination of a reactive sulfonyl chloride group, a metabolically stable trifluoromethyl group, and a synthetically useful bromine atom makes it an attractive building block for the creation of novel therapeutic agents. The synthetic protocols and applications outlined in this guide are intended to facilitate its effective use in the laboratory and to inspire new avenues of research in medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]

- 5. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)benzenesulfonyl Chloride: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride is a key organofluorine building block in modern medicinal chemistry and agrochemical synthesis. Its unique trifluoromethyl and bromo substitutions on the benzene ring impart desirable physicochemical properties to target molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a particular focus on its utility in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and visualizations of relevant chemical transformations and biological pathways are presented to support researchers in their drug discovery endeavors.

Chemical Structure and Properties

This compound is a substituted aromatic sulfonyl chloride with the chemical formula C₇H₃BrClF₃O₂S.[1] The molecule consists of a benzene ring substituted with a bromine atom at the 3-position, a trifluoromethyl group at the 5-position, and a sulfonyl chloride group at the 1-position.[1] The presence of the highly electronegative trifluoromethyl group and the bromine atom significantly influences the electronic properties and reactivity of the sulfonyl chloride functional group, making it a highly electrophilic reagent.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃BrClF₃O₂S | [2] |

| Molecular Weight | 323.51 g/mol | [2] |

| CAS Number | 351003-46-8 | [2] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 217-218 °C (lit.) | [4] |

| Density | 1.835 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.5240 (lit.) | [4] |

| Flash Point | 150 °F (65.6 °C) | [2] |

| Solubility | Insoluble in water, soluble in common organic solvents. | |

| Storage | Store under inert gas (nitrogen or argon) at 2-8°C. Moisture sensitive. | [4] |

Synthesis

The most common and industrially relevant method for the synthesis of this compound is the Sandmeyer reaction, starting from 3-Bromo-5-(trifluoromethyl)aniline. This multi-step process involves the diazotization of the aniline followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.

Synthetic Workflow

The overall synthetic workflow for the preparation of this compound is depicted below.

References

In-Depth Technical Guide: ¹H NMR Spectrum of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and predicted ¹H NMR spectrum of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride. Due to the absence of a publicly available experimental spectrum, this guide leverages established principles of NMR spectroscopy, including substituent chemical shift effects and spin-spin coupling constants, to provide a robust and scientifically grounded prediction. This information is crucial for the structural verification and purity assessment of this important synthetic intermediate in pharmaceutical and agrochemical research.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the three aromatic protons. The strong electron-withdrawing nature of the sulfonyl chloride (-SO₂Cl), bromine (-Br), and trifluoromethyl (-CF₃) groups results in a significant downfield shift of these protons into the aromatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.0 - 8.3 | t (triplet) | JH2-H4 ≈ JH2-H6 ≈ 1.5 - 2.5 |

| H-4 | 8.2 - 8.5 | t (triplet) | JH4-H2 ≈ JH4-H6 ≈ 1.5 - 2.5 |

| H-6 | 8.1 - 8.4 | t (triplet) | JH6-H2 ≈ JH6-H4 ≈ 1.5 - 2.5 |

Note: The predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm. The actual values may vary depending on the solvent and concentration.

Interpretation of the Predicted Spectrum

The benzene ring in this compound is 1,3,5-trisubstituted, leading to three chemically non-equivalent aromatic protons.

-

Chemical Shifts: All three protons are expected to be significantly deshielded and resonate at high chemical shift values (downfield). This is a direct consequence of the cumulative electron-withdrawing inductive and resonance effects of the three substituents. The proton at the 4-position, situated between the bromine and trifluoromethyl groups, is anticipated to be the most deshielded.

-

Multiplicity: In a 1,3,5-trisubstituted benzene ring, the protons are meta to each other. This results in long-range four-bond coupling (⁴J). Each proton is coupled to the other two protons. If the coupling constants are similar, each proton signal will appear as a triplet. The typical range for meta coupling constants in aromatic systems is between 1 and 3 Hz.[1]

-

Coupling Constants: The expected coupling constants are small, which is characteristic of meta-coupling.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a standard protocol for acquiring a high-resolution ¹H NMR spectrum of an aromatic sulfonyl chloride like this compound.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

-

The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Parameters:

-

Pulse Width: A 30° pulse angle is recommended.

-

Relaxation Delay: A delay of 1-2 seconds between pulses should be used to allow for full relaxation of the protons.

-

Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

-

Temperature: The experiment should be conducted at a constant temperature, typically 25 °C.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Perform phase correction and baseline correction to obtain the final spectrum.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Determine the precise chemical shifts and coupling constants from the processed spectrum.

Visualization of Spin-Spin Coupling

The following diagram illustrates the spin-spin coupling relationships between the aromatic protons in this compound.

Caption: Spin-spin coupling pathways in this compound.

References

An In-depth Technical Guide to the 13C NMR Analysis of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals. Its trifluoromethyl and bromo functionalities, along with the reactive sulfonyl chloride group, make it a versatile reagent for introducing the 3-bromo-5-(trifluoromethyl)phenylsulfonyl moiety into a target molecule. A thorough understanding of its structural characterization is paramount for quality control and reaction monitoring. This guide provides a detailed overview of the expected 13C Nuclear Magnetic Resonance (NMR) spectral characteristics of this compound, a generalized experimental protocol for its analysis, and a logical workflow for spectral interpretation.

Predicted 13C NMR Spectral Data

While a publicly available, experimentally verified 13C NMR spectrum for this compound is not readily accessible, the chemical shifts can be predicted based on the electronic environment of each carbon atom in the molecule. The aromatic ring is substituted with three distinct groups: a bromine atom, a trifluoromethyl group, and a sulfonyl chloride group. Each of these substituents exerts a specific electronic effect (inductive and/or resonance), which influences the shielding of the carbon nuclei and, consequently, their chemical shifts.

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which will cause a significant downfield shift for the carbon it is attached to (C-5) and will also exhibit coupling with the fluorine atoms (a quartet in a proton-decoupled 13C NMR spectrum). The bromine atom also has an electron-withdrawing inductive effect but a weaker electron-donating resonance effect, leading to a complex influence on the chemical shifts of the carbons it is attached to (C-3) and those nearby. The sulfonyl chloride (-SO2Cl) group is strongly electron-withdrawing and will deshield the carbon it is bonded to (C-1).

The expected chemical shifts for the carbon atoms of this compound are summarized in the table below. The assignments are predictive and based on established substituent effects in benzene derivatives.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-1 (-SO2Cl) | 140-145 | Singlet |

| C-2 | 125-130 | Singlet |

| C-3 (-Br) | 120-125 | Singlet |

| C-4 | 130-135 | Singlet |

| C-5 (-CF3) | 130-135 | Quartet |

| C-6 | 125-130 | Singlet |

| -CF3 | 120-125 | Quartet |

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 20-50 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl3), in a standard 5 mm NMR tube. CDCl3 is often a good choice as it is a common solvent for many organic compounds and is relatively non-polar.

-

Ensure the sample is fully dissolved. If necessary, gentle vortexing can be applied.

2. NMR Instrument Setup:

-

The data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[1]

-

The instrument should be equipped with a broadband probe capable of detecting 13C nuclei.

-

Tune and match the probe for the 13C frequency.

3. Data Acquisition Parameters:

-

Experiment: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on a Bruker spectrometer) should be performed.

-

Solvent: CDCl3.[1]

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

-

Pulse Program: A 30-degree pulse angle is typically used to allow for a shorter relaxation delay.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons, which have longer relaxation times.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -25 to 225 ppm) is sufficient to cover the expected range of chemical shifts for organic compounds.

-

Referencing: The chemical shifts should be referenced to the residual solvent peak of CDCl3 (δ = 77.16 ppm) or an internal standard such as tetramethylsilane (TMS, δ = 0.00 ppm).[1]

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure a flat baseline.

-

Integrate the peaks if quantitative information is desired, although this is less common for 13C NMR unless specific experimental conditions are met.

-

Calibrate the chemical shift axis using the reference signal.

Logical Workflow for Spectral Analysis

The process of analyzing the 13C NMR spectrum of this compound can be visualized as a logical workflow. This workflow ensures a systematic approach to spectral interpretation and structural confirmation.

Conclusion

The 13C NMR spectrum is an indispensable tool for the structural elucidation of this compound. By following a rigorous experimental protocol and a systematic approach to spectral interpretation, researchers can confidently verify the structure and purity of this important synthetic intermediate. The predicted chemical shifts and the logical workflow provided in this guide serve as a valuable resource for scientists and professionals engaged in research and development activities involving this compound.

References

commercial availability of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthetic applications, and potential biological relevance of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride. The information is tailored for professionals in chemical research and drug development, with a focus on practical data and methodologies.

Core Compound Properties

This compound is a substituted aromatic sulfonyl chloride, a class of compounds widely utilized as key building blocks in organic synthesis. Its trifluoromethyl and bromo substitutions offer unique electronic and steric properties, making it a valuable reagent for creating diverse molecular architectures, particularly in the fields of medicinal chemistry and agrochemicals.

| Property | Value | Reference |

| CAS Number | 351003-46-8 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₃BrClF₃O₂S | [1][2][3][5][6] |

| Molecular Weight | 323.51 g/mol | [1][2][6] |

| Appearance | Liquid | [2] |

| Boiling Point | 217-218 °C | [1][6] |

| Density | 1.835 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.5240 | [6] |

| Flash Point | 66 °C | [2] |

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several key vendors, providing a comparative overview of purity, quantity, and supplier information.

| Supplier | Product Code/CAS | Purity | Available Quantities |

| Matrix Scientific | 097063 | - | 1g, 5g, 25g |

| Fluorochem | F013085 | 97% | 5g, 10g |

| Thermo Scientific (Alfa Aesar) | L19711.03 | 97% | 1g, 5g |

| Manchester Organics | D10808 | - | Inquire for availability |

| Sigma-Aldrich | 97 | 97% | Inquire for availability |

| AK Scientific, Inc. | - | 95% (for 3-Bromo-5-(trifluoromethoxy)benzenesulfonyl chloride) | 100mg, 250mg, 1g |

| Abound | - | - | 1g, 5g |

Note: Pricing and stock levels are subject to change. Please consult the respective supplier's website for the most current information.

The general workflow for procuring this chemical is outlined in the diagram below.

Synthetic Applications and Experimental Protocols

The primary utility of this compound lies in its reactivity as a sulfonylating agent, most commonly for the synthesis of sulfonamides. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents.

General Synthesis of N-Aryl Sulfonamides

The reaction of this compound with primary or secondary amines is a standard method for the preparation of the corresponding sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Representative Experimental Protocol:

This protocol is a generalized procedure based on standard sulfonamide synthesis.

-

Dissolution of Amine: Dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine (1.2 equivalents), to the amine solution.

-

Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 equivalents) in the same solvent.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

The following diagram illustrates the general workflow for this synthesis.

References

- 1. 351003-46-8 Cas No. | 3-Bromo-5-(trifluoromethyl)-benzenesulfonyl chloride | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. This compound, 97% 5 g | Request for Quote [thermofisher.com]

- 6. This compound 97 351003-46-8 [sigmaaldrich.com]

An In-depth Technical Guide to the Safe Handling of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, a reactive organosulfur compound utilized in medicinal chemistry and organic synthesis. Due to its hazardous nature, strict adherence to the protocols outlined herein is crucial to ensure laboratory safety and experimental integrity.

Chemical and Physical Properties

This compound is a clear, colorless liquid at room temperature.[1] It is sensitive to moisture and should be handled under an inert atmosphere.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 351003-46-8 | [1] |

| Molecular Formula | C₇H₃BrClF₃O₂S | [1] |

| Molecular Weight | 323.51 g/mol | [1] |

| Boiling Point | 217-218 °C (lit.) | [1] |

| Density | 1.835 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.5240 (lit.) | [1] |

| Flash Point | 150 °F (65.6 °C) | [1] |

| Appearance | Clear, colorless liquid | [1][2] |

| Sensitivity | Moisture Sensitive | [1] |

Safety and Hazard Information

This compound is classified as corrosive and can cause severe skin burns and eye damage.[3][4][5] It is harmful if swallowed and reacts with water, potentially releasing toxic gases.[5][6]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

| Hazard | H314 | Causes severe skin burns and eye damage | [3][5] |

| Precautionary (Prevention) | P260 | Do not breathe dust/fume/gas/mist/vapors/spray | [3] |

| P264 | Wash skin thoroughly after handling | [3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [3] | |

| Precautionary (Response) | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting | [3] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower | [4] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | [3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [3] | |

| P310 | Immediately call a POISON CENTER or doctor/physician | [4] | |

| Precautionary (Storage) | P405 | Store locked up | [3] |

| Precautionary (Disposal) | P501 | Dispose of contents/container to an approved waste disposal plant | [3] |

Handling and Storage

3.1. Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Source |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) | [3] |

| Skin Protection | Fire/flame resistant and impervious clothing. Nitrile rubber gloves. | [3][4] |

| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced | [3] |

3.2. Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert gas (nitrogen or argon) at 2-8°C.[1] Keep away from moisture, strong oxidizing agents, strong bases, and water.[5]

Experimental Protocols

4.1. General Protocol for Sulfonamide Synthesis

This protocol is a representative example of how this compound may be used to synthesize a corresponding sulfonamide.

Materials:

-

This compound

-

Primary or secondary amine (or N-silylamine)

-

Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

-

Tertiary amine base (e.g., triethylamine), if using a free amine

-

Anhydrous sodium sulfate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Silica gel for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and tertiary amine base (1.1 equivalents) in the anhydrous aprotic solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired sulfonamide.

A typical procedure for the preparation of sulfonamides involves refluxing the sulfonyl chloride and an N-silylamine in acetonitrile for one hour.[8]

Emergency Procedures

5.1. Spills

In case of a spill, evacuate the area and remove all ignition sources.[9] Do not use water.[9] Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[9] Collect the absorbed material into a sealed container for disposal as hazardous waste.[9] Ventilate the area after cleanup is complete.[9]

5.2. First Aid

-

Eye Contact: Immediately flush with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with large amounts of soap and water. Seek immediate medical attention.[9]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Visualizations

The following diagrams illustrate a typical experimental workflow and an emergency spill response procedure.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. L19711.06 [thermofisher.com]

- 3. echemi.com [echemi.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. CAS 351003-46-8: Cloruro de 3-bromo-5-(trifluorometil)benc… [cymitquimica.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nj.gov [nj.gov]

The Sulfonyl Chloride Group: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The sulfonyl chloride functional group (-SO₂Cl) is a cornerstone of modern organic synthesis, prized for its high reactivity and versatility. As a potent electrophile, it serves as a crucial building block for a diverse array of sulfur-containing compounds, most notably sulfonamides and sulfonate esters, which are prevalent in pharmaceuticals, agrochemicals, and materials science. This technical guide provides an in-depth exploration of the core reactivity of the sulfonyl chloride group, detailing its reaction mechanisms, influencing factors, and key synthetic applications.

Core Reactivity: Nucleophilic Substitution at the Sulfur Center

The reactivity of a sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom. The two oxygen atoms and the chlorine atom, all being highly electronegative, withdraw electron density from the sulfur, rendering it highly susceptible to nucleophilic attack. The primary reaction pathway is a nucleophilic substitution, where a nucleophile displaces the chloride ion, which is an excellent leaving group.[1]

The general mechanism for nucleophilic substitution at the sulfonyl group is depicted below. This reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2-type) mechanism at the sulfur atom.

References

The Genesis of a Synthetic Workhorse: A Technical Guide to the Discovery and History of Substituted Benzenesulfonyl Chlorides

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and synthetic utility of substituted benzenesulfonyl chlorides has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth exploration of the core chemistry, historical milestones, and practical applications of this pivotal class of organic compounds.

Substituted benzenesulfonyl chlorides are a cornerstone of modern organic synthesis, underpinning the development of a vast array of pharmaceuticals, agrochemicals, and dyes. Their journey from laboratory curiosities to indispensable synthetic intermediates is a story of scientific inquiry, serendipitous discovery, and the relentless pursuit of new chemical entities with profound biological activities. This guide traces that history, providing not only a narrative of their discovery but also the practical, technical details necessary for their application in a research and development setting.

A Historical Overview: From Obscure Reagents to Sulfa Drugs

While the precise first synthesis of the parent compound, benzenesulfonyl chloride, is not definitively attributed to a single individual, early investigations into the reactions of benzene and its derivatives with sulfur-containing reagents in the mid-19th century laid the groundwork. The work of French chemists Charles Frédéric Gerhardt and Luigi Chiozza in 1853, involving the reaction of benzenesulfonic acid with phosphorus pentachloride, represents one of the earliest well-documented syntheses of a benzenesulfonyl chloride.

A pivotal moment in the history of benzenesulfonyl chlorides arrived in 1890 when German chemist Oscar Hinsberg reported that benzenesulfonyl chloride reacts differently with primary, secondary, and tertiary amines.[1][2][3] This discovery led to the development of the Hinsberg test , a classical method for distinguishing between the three classes of amines, a fundamental technique in organic chemistry for many decades.[1][3]

However, the true ascent of substituted benzenesulfonyl chlorides into the annals of medicinal chemistry began with the dawn of the sulfa drugs. In 1908, Austrian chemist Paul Gelmo , as part of his doctoral dissertation, first synthesized sulfanilamide (p-aminobenzenesulfonamide).[4][5] For decades, this compound remained relatively obscure until the 1930s, when a team at the Pasteur Institute in Paris, including Jacques and Thérèse Tréfouël, Federico Nitti, and Daniel Bovet, working under the direction of Ernest Fourneau, demonstrated that sulfanilamide was the active metabolite of the antibacterial dye Prontosil.[4] This discovery, building on the work of Gerhard Domagk who had shown the in vivo antibacterial effects of Prontosil, ushered in the era of antibacterial chemotherapy and firmly established the importance of the sulfonamide functional group, a direct derivative of substituted benzenesulfonyl chlorides, in medicine.[4]

Core Synthetic Methodologies

The preparation of substituted benzenesulfonyl chlorides is primarily achieved through a few key synthetic routes. The choice of method often depends on the nature and position of the substituents on the aromatic ring.

Electrophilic Aromatic Substitution: Chlorosulfonation

The most direct and widely used method for the synthesis of benzenesulfonyl chlorides is the electrophilic aromatic substitution of a benzene derivative with chlorosulfonic acid.[6] This reaction typically proceeds readily, with the chlorosulfonyl group (-SO₂Cl) being introduced onto the aromatic ring. The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the benzene ring.

From Sulfonic Acids and Their Salts

Alternatively, substituted benzenesulfonyl chlorides can be prepared from the corresponding benzenesulfonic acids or their salts. This is often achieved by treatment with chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This method is particularly useful when the desired sulfonic acid is readily available or when direct chlorosulfonation is not feasible or gives poor yields.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of common substituted benzenesulfonyl chlorides, including their physical properties and typical yields for their synthesis via chlorosulfonation.

| Compound | Substituent(s) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C/mmHg) | Solubility |

| Benzenesulfonyl chloride | H | C₆H₅ClO₂S | 176.62 | 13-15[7] | 251-252[7] | Soluble in organic solvents; reacts with water.[8] |

| p-Toluenesulfonyl chloride | 4-CH₃ | C₇H₇ClO₂S | 190.65 | 65-69 | 134 / 10 | Freely soluble in benzene, ethanol, chloroform; insoluble in water. |

| o-Nitrobenzenesulfonyl chloride | 2-NO₂ | C₆H₄ClNO₄S | 221.62 | 63-67[9] | 350.6 (Predicted) | Soluble in toluene, THF, CH₂Cl₂, ethyl acetate, DMF; insoluble in water.[9] |

| p-Nitrobenzenesulfonyl chloride | 4-NO₂ | C₆H₄ClNO₄S | 221.62 | 75-78[10] | 143-144 / 0.2[10] | Soluble in dichloroethane, chloroform, CH₂Cl₂, acetone, ether, DMF; reacts with alcohols and water.[10] |

| 2,4-Dichlorobenzenesulfonyl chloride | 2,4-Cl₂ | C₆H₃Cl₃O₂S | 245.51 | 55-58[11] | 114-115 / 0.1[11] | Soluble in DMF, DMSO, ethanol; insoluble in water.[11][12] |

| Synthetic Target | Starting Material | Reaction Type | Typical Yield (%) | Reference |

| Benzenesulfonyl chloride | Benzene | Chlorosulfonation | 75-77 | [11] |

| p-Toluenesulfonyl chloride | Toluene | Chlorosulfonation | ~99 (crude) | [8] |

| o-Nitrobenzenesulfonyl chloride | o-Nitraniline | Diazotization, Chlorosulfonation | 84 | [2] |

| p-Nitrobenzenesulfonyl chloride | Nitrobenzene | Chlorosulfonation | 96.3 | [3] |

| 2,4-Dichlorobenzenesulfonyl chloride | 1,3-Dichlorobenzene | Chlorosulfonation | Not specified | [11] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of substituted benzenesulfonyl chlorides. The following protocols are adapted from peer-reviewed, reliable sources.

Synthesis of Benzenesulfonyl Chloride via Chlorosulfonation of Benzene

Adapted from Organic Syntheses, Coll. Vol. 1, p.84 (1941); Vol. 1, p.21 (1921).

Procedure:

-

In a 5-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet tube, place 3.5 kg (2 L) of chlorosulfonic acid.

-

Cool the flask in an ice-water bath and, with vigorous stirring, add 780 g (888 mL) of benzene dropwise from the dropping funnel at a rate that maintains the internal temperature between 20-25°C. The addition typically takes 2-3 hours. Hydrogen chloride gas is evolved and should be vented to a fume hood or absorbed in a suitable trap.

-

After the addition is complete, continue stirring for an additional hour at room temperature.

-

Carefully pour the reaction mixture onto 6-7 kg of crushed ice with stirring. The benzenesulfonyl chloride will separate as an oil.

-

Separate the lower oily layer of benzenesulfonyl chloride. Wash the oil with cold water.

-

For purification, the crude product can be distilled under reduced pressure. Collect the fraction boiling at 118-120°C at 15 mmHg. The yield is typically 75-77%.

Synthesis of p-Toluenesulfonyl Chloride via Chlorosulfonation of Toluene

This procedure is a general representation of a common laboratory-scale synthesis.

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, place 108 g (1.0 mol) of toluene.

-

Cool the flask in an ice-salt bath to 0-5°C.

-

Slowly add 291 g (175 mL, 2.5 mol) of chlorosulfonic acid from the dropping funnel with efficient stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto a large amount of crushed ice.

-

The solid p-toluenesulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

-

The crude product can be recrystallized from a suitable solvent, such as hexane or a mixture of hexane and ethyl acetate, to yield pure p-toluenesulfonyl chloride.

Signaling Pathways and Logical Relationships

The biological significance of substituted benzenesulfonyl chlorides is most prominently exemplified by their sulfonamide derivatives, which can act as potent and selective inhibitors of key enzymes involved in various disease pathologies. A prime example is the inhibition of Carbonic Anhydrase IX (CA IX) , a transmembrane enzyme that is highly expressed in many types of tumors and plays a crucial role in tumor progression.

The Role of Carbonic Anhydrase IX in Cancer

Under hypoxic (low oxygen) conditions, often found in solid tumors, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized.[13] HIF-1α then translocates to the nucleus and promotes the transcription of numerous genes, including CA9, the gene encoding CA IX.[13] CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[14] By maintaining the pH of the tumor microenvironment, CA IX helps cancer cells to survive and proliferate in acidic conditions, and it also contributes to tumor cell migration and invasion.[15]

Inhibition by Benzenesulfonamides

Benzenesulfonamide-based inhibitors are designed to mimic the substrate of CA IX and bind to the zinc ion in the enzyme's active site.[16] This binding blocks the catalytic activity of CA IX, leading to an increase in the acidity of the tumor microenvironment, which can inhibit tumor growth and enhance the efficacy of other cancer therapies.[14][17]

Caption: Inhibition of the CA IX signaling pathway by benzenesulfonamides.

This guide provides a foundational understanding of the discovery, history, and application of substituted benzenesulfonyl chlorides. The detailed experimental protocols and insights into their biological significance are intended to serve as a valuable resource for the scientific community, fostering further innovation in the fields of chemical synthesis and drug discovery.

References

- 1. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. prepchem.com [prepchem.com]

- 4. manavchem.com [manavchem.com]

- 5. Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated isoforms I, II, and IX with iminodiacetic carboxylates/hydroxamates also incorporating benzenesulfonamide moieties [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of Carbonic Anhydrase IX by Alternatively Spliced Tissue Factor Under Late-Stage Tumor Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN1436773A - New Synthesis Method of Toluenesulfonyl Chloride - Google Patents [patents.google.com]

- 9. 2-Nitrobenzenesulfonyl chloride | 1694-92-4 [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. benchchem.com [benchchem.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]

The Trifluoromethyl Group: A Game-Changer in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into drug candidates has become a cornerstone of modern medicinal chemistry. This powerful moiety exerts profound effects on a molecule's physicochemical and pharmacological properties, often leading to dramatic improvements in clinical efficacy and developability. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

The Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group can significantly alter a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability. These modifications are critical for optimizing a compound's journey from a promising lead to a successful therapeutic agent.

Enhanced Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF3 group exceptionally resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[1][2] By replacing a metabolically labile methyl group or hydrogen atom with a trifluoromethyl group, medicinal chemists can effectively block common metabolic pathways, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1] This "metabolic switching" strategy has been successfully employed in numerous approved drugs.[1]

Modulation of Lipophilicity and pKa